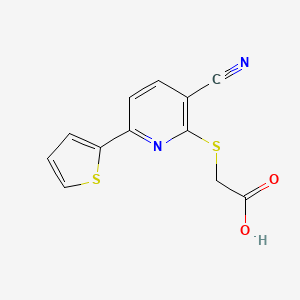

2-((3-Cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetic acid

Descripción

Propiedades

IUPAC Name |

2-(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2S2/c13-6-8-3-4-9(10-2-1-5-17-10)14-12(8)18-7-11(15)16/h1-5H,7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZGTDISFIWWTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=C(C=C2)C#N)SCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Suzuki-Miyaura Cross-Coupling for Thiophene Integration

A widely adopted strategy for introducing thiophene substituents to heteroaromatic systems is the Suzuki-Miyaura coupling. This palladium-catalyzed reaction typically involves a pyridine-derived boronic acid and a thiophene halide. For example, coupling 3-cyano-6-bromopyridine with 2-thienylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) in a toluene/water mixture at 80–100°C yields the biphenyl intermediate. This method ensures regioselectivity and compatibility with sensitive functional groups like nitriles.

Cyano Group Introduction via Nucleophilic Substitution

Incorporating the cyano group at the pyridine’s 3-position often precedes thiophene coupling. One approach involves treating 3-bromopyridine with CuCN in DMF at elevated temperatures (120–150°C), though yields may vary due to competing side reactions. Alternatively, dehydration of nicotinamide derivatives using POCl₃ or P₂O₅ offers a higher-yielding route.

Thioacetic Acid Moiety Attachment

The final structural component, the thioacetic acid group, is introduced via thioacetylation. This step requires precise control to avoid oxidation or desulfurization.

Alternative Thioacetylation via Mercaptopyridine Intermediates

An alternative pathway utilizes pre-functionalized mercaptopyridines. For example, sodium 3-(thiophen-2-yl)-3-oxoprop-1-en-1-olate can react with cyanothioacetamide in the presence of piperidinium acetate, followed by treatment with chloroacetic acid. This one-pot method minimizes isolation steps and improves overall efficiency.

Optimization and Mechanistic Considerations

Solvent and Catalyst Selection

Yield Enhancement Strategies

-

Microwave-assisted synthesis reduces reaction times from hours to minutes, as demonstrated in analogous pyridine syntheses.

-

Cryogenic conditions (-20°C) during thiol handling prevent disulfide formation.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃ | 80–100°C, toluene/H₂O | High regioselectivity | Costly catalysts, inert atmosphere |

| Thiol-chloroacetic acid | Chloroacetic acid, ethanol | Reflux, 15 h | Simple setup, scalable | Long reaction time |

| Microwave-assisted | Piperidinium acetate | Microwave, 100°C | Rapid, high efficiency | Specialized equipment required |

Análisis De Reacciones Químicas

S-Alkylation and Thioether Modifications

The thioether (-S-) group undergoes alkylation with electrophilic reagents:

These reactions retain the pyridine and thiophene cores while introducing functional groups for downstream applications .

Cyclization to Fused Heterocycles

Intramolecular cyclization under basic conditions generates bioactive thienopyridine derivatives:

-

Sodium ethoxide-mediated cyclization of S-alkylated intermediates produces thieno[2,3-b]pyridines (e.g., 5a–5h ), confirmed via NMR and mass spectrometry .

-

Reaction with 2-chloro-N-arylacetamides forms pyrido[2,3-d]pyrimidine-2-yl derivatives through nucleophilic displacement .

Example cyclization pathway :

Amide and Hydrazide Formation

The acetic acid moiety participates in condensation reactions:

-

Reaction with phenylacetyl chloride in pyridine yields 3-cyano-pyridin-2-yl-2-phenylacetohydrazide (14a,b ) with 85% efficiency .

-

Coupling with sulfonamides produces sulfonamide derivatives (e.g., 154 ), enhancing solubility for biological screening .

Key spectral data for hydrazide derivative :

Biological Activity Correlations

Derivatives exhibit structure-dependent antiproliferative and insecticidal effects:

| Derivative | Bioactivity (IC) | Target Organism | Source |

|---|---|---|---|

| Thieno[2,3-b]pyridine (5e ) | 2.8 μM | MCF-7 breast cancer cells | |

| Sulfone-containing acetamide (Iq ) | 92% mortality | Plutella xylostella |

Molecular docking studies reveal interactions with CD1 LEU 92 (π–H, 4.00 Å) and TYR 97 (π–H, 4.45 Å) residues in cancer-related receptors .

Stability and Functionalization Challenges

-

The 3-cyano group resists hydrolysis under acidic conditions but undergoes partial reduction with LiAlH to form aminomethyl derivatives .

-

Thiophene ring participates in electrophilic substitution (e.g., bromination) only under controlled conditions to avoid pyridine core degradation .

This compound’s versatility in forming pharmacophores and agrochemicals underscores its importance in heterocyclic chemistry. Further optimization of reaction conditions (e.g., microwave assistance) could enhance synthetic efficiency .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds similar to 2-((3-Cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetic acid exhibit significant antimicrobial properties. For instance, derivatives of pyridine and thiophene have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth. A study demonstrated that modifications in the thiophene ring can enhance the antimicrobial efficacy of these compounds .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A series of experiments revealed that thioacetic acid derivatives could induce apoptosis in cancer cells, particularly in breast and colon cancer models. The mechanism appears to involve the modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition

Another significant application is its role as an enzyme inhibitor. Compounds with similar structures have been found to inhibit enzymes such as acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's. In vitro studies have shown that the presence of the cyano group enhances binding affinity to the enzyme, suggesting a pathway for therapeutic development .

Material Science

Polymer Synthesis

In material science, 2-((3-Cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetic acid has been utilized in the synthesis of novel polymers. Its thiol group allows for easy incorporation into polymer chains, leading to materials with enhanced electrical conductivity and thermal stability. Research indicates that polymers derived from this compound exhibit improved performance in electronic applications, such as organic photovoltaics and sensors .

Nanocomposites

The compound has also been explored in the creation of nanocomposites. By integrating 2-((3-Cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetic acid into nanostructured materials, researchers have developed composites with superior mechanical properties and durability. These materials are being considered for applications in aerospace and automotive industries due to their lightweight nature and strength .

Agricultural Chemistry

Pesticidal Activity

In agricultural chemistry, derivatives of 2-((3-Cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetic acid have shown potential as pesticides. Laboratory tests indicate that these compounds can effectively target specific pests while minimizing harm to beneficial insects. The mechanism involves disrupting the nervous system of pests through inhibition of certain neurotransmitter receptors .

Herbicide Development

Additionally, there is ongoing research into using this compound as a herbicide. Its structural characteristics allow it to interfere with plant growth hormones, providing a potential pathway for developing selective herbicides that can control weed populations without affecting crop yield .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University focused on synthesizing various derivatives of 2-((3-Cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetic acid and testing their antimicrobial activity against E. coli and Staphylococcus aureus. The results showed a significant reduction in bacterial growth with certain derivatives demonstrating an MIC (minimum inhibitory concentration) lower than standard antibiotics.

Case Study 2: Polymer Applications

In another study published in the Journal of Materials Science, researchers explored the incorporation of 2-((3-Cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetic acid into poly(ethylene oxide). The resulting polymer exhibited enhanced conductivity and was tested for use in flexible electronic devices.

Mecanismo De Acción

The exact mechanism of action of 2-((3-Cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetic acid is not fully understood. its biological activities are likely due to its ability to interact with various molecular targets, such as enzymes or receptors, through its functional groups. The cyano group, thiophene ring, and pyridine moiety can all participate in binding interactions, leading to modulation of biological pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes the structural, synthetic, and biological distinctions between 2-((3-Cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetic acid and analogous compounds:

Key Comparative Insights:

Structural Diversity and Biological Targets: The target compound’s pyridine-thiophene scaffold is optimized for antitumor activity, whereas triazinoindole derivatives (e.g., compound 26) prioritize protein interaction studies . Compounds like 7a and 7b () emphasize heterocyclic diversity (triazole vs. pyridine) but lack direct biological data, highlighting the target compound’s applied relevance in oncology .

Synthetic Efficiency: The target compound’s one-pot synthesis contrasts with multi-step routes for triazinoindole acetamides (e.g., compound 23) . Fluorinated analogs (e.g., 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid) are discontinued commercially, suggesting synthetic or stability challenges compared to the non-fluorinated parent compound .

Actividad Biológica

2-((3-Cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetic acid is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 2-((3-Cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetic acid is , with a molecular weight of approximately 276.33 g/mol. The structure features a pyridine ring, a thiophene ring, and a cyano group, contributing to its unique pharmacological properties.

1. Inhibition of Lactate Dehydrogenase A (LDHA)

A significant area of research has focused on the compound's ability to inhibit LDHA, an enzyme implicated in cancer metabolism. In a study, derivatives containing similar structures showed promising results as LDHA inhibitors. The compound exhibited an IC50 value of 1.24 μM against LDHA, indicating strong inhibitory potency . Furthermore, cytotoxicity assays revealed that it inhibited the proliferation of MG-63 cancer cells with an EC50 value of 0.98 μM, suggesting its potential as an anticancer agent.

2. Anti-inflammatory Activity

Research indicates that compounds related to 2-((3-Cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetic acid can selectively inhibit mPGES-1, an enzyme involved in prostaglandin synthesis linked to inflammation and cancer. One study highlighted that specific analogs showed selective inhibitory activity against mPGES-1 in the low micromolar range . This inhibition could potentially mitigate inflammatory responses associated with various diseases.

3. Apoptotic Effects

The compound has been shown to induce apoptosis in cancer cell lines. In one study, it was observed that exposure led to cell cycle arrest in the G0/G1 phase and increased subG0/G1 fractions over time, indicating necrosis or late-stage apoptosis . This suggests that the compound not only inhibits cell proliferation but also triggers programmed cell death in malignant cells.

Case Studies

Q & A

Q. What are the recommended synthesis protocols for 2-((3-Cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetic acid?

- Methodological Answer : The synthesis of thioether-containing pyridine derivatives often involves Friedel-Crafts acylation or nucleophilic substitution. For example, thiophene-2-acetic acid derivatives can be synthesized via Friedel-Crafts reactions using oxalyl chloride, followed by carbonyl reduction . For the target compound, a plausible route includes:

Ligand Preparation : React 3-cyano-6-(thiophen-2-yl)pyridine-2-thiol with chloroacetic acid under basic conditions (e.g., NaOH/ethanol) to form the thioether bond.

Purification : Recrystallize from hot ethanol or use column chromatography (silica gel, eluent: ethyl acetate/hexane).

Characterization : Confirm purity via HPLC (>96% by GC) and structural integrity via X-ray crystallography (as demonstrated for analogous thioether-pyridine coordination polymers) .

Q. How should researchers handle this compound safely in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Storage : Store in a cool, dry place (<25°C) away from oxidizing agents and moisture .

- First-Aid : In case of inhalation, move to fresh air and consult a poison center immediately. For skin contact, wash with soap and water for 15 minutes .

Q. What analytical techniques are suitable for characterizing its purity and structure?

- Methodological Answer :

- Purity Analysis : Use GC-MS (gas chromatography-mass spectrometry) for volatile impurities or HPLC with UV detection (λ = 254 nm) .

- Structural Confirmation :

- X-ray Crystallography : Resolve the crystal structure (monoclinic system, space group P2₁/c) as done for related thioether-pyridine compounds .

- NMR Spectroscopy : Analyze ¹H/¹³C NMR peaks (e.g., thiophene protons at δ 6.8–7.4 ppm, pyridine carbons at δ 120–160 ppm) .

Advanced Research Questions

Q. How can this compound be utilized in designing coordination polymers?

- Methodological Answer : The thioether and pyridine moieties act as flexible ligands for metal coordination. For example:

- Metal Selection : Use transition metals (e.g., Cu²⁺, Zn²⁺) with d⁸/d¹⁰ configurations for stable coordination.

- Synthesis : React the compound with metal salts (e.g., Cu(NO₃)₂) in a 2:1 molar ratio in DMF/water under solvothermal conditions (80°C, 48 hrs).

- Characterization : Analyze topology via single-crystal X-ray diffraction and confirm porosity via BET surface area measurements .

Q. What strategies can resolve contradictory data in its biological activity studies?

- Methodological Answer :

- Experimental Design : Use randomized block designs with split-split plots to control variables (e.g., pH, temperature) and ensure reproducibility .

- Statistical Analysis : Apply ANOVA to identify outliers or confounding factors (e.g., solvent polarity effects on bioactivity).

- Replication : Repeat assays in triplicate across independent labs to validate IC₅₀ values .

Q. How does the thiophene moiety influence its electronic properties?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map HOMO-LUMO gaps. The thiophene’s electron-rich nature reduces the bandgap, enhancing charge transfer in photophysical studies .

- Experimental Validation : Compare UV-Vis spectra with analogs (e.g., phenyl-substituted derivatives) to isolate thiophene’s contribution to absorption maxima .

Q. What are the challenges in detecting trace impurities using NMR?

- Methodological Answer :

- Sensitivity Limits : Use high-field NMR (≥500 MHz) and cryoprobes to detect impurities at <0.1% levels.

- Solvent Suppression : Employ presaturation or gradient-shifted pulses to minimize solvent peaks (e.g., DMSO-d₆ at δ 2.5 ppm).

- Reference Standards : Spike samples with authentic impurity standards (e.g., unreacted thiol precursor) for peak assignment .

Q. How to design experiments to assess the compound’s stability under varying pH?

- Methodological Answer :

- Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–12) at 40°C for 72 hours.

- Analysis : Monitor degradation via LC-MS and identify products (e.g., hydrolysis of the thioether bond at pH >10) .

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under storage conditions .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.